molecular formula C11H17NO2 B189928 3-(3,4-Dimethoxyphenyl)propan-1-amine CAS No. 14773-42-3

3-(3,4-Dimethoxyphenyl)propan-1-amine

Cat. No. B189928
CAS RN: 14773-42-3
M. Wt: 195.26 g/mol
InChI Key: WYYQSKUMIFPNFW-UHFFFAOYSA-N
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Description

“3-(3,4-Dimethoxyphenyl)propan-1-amine” is a chemical compound with the CAS Number: 14773-42-3. It has a molecular weight of 195.26 and its IUPAC name is 3-(3,4-dimethoxyphenyl)-1-propanamine . It’s a liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines has been achieved using transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .


Molecular Structure Analysis

The InChI code for “3-(3,4-Dimethoxyphenyl)propan-1-amine” is 1S/C11H17NO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8H,3-4,7,12H2,1-2H3 .

Scientific Research Applications

  • Biological Activity of Derivatives : Derivatives of 3-(3,4-dimethoxyphenyl)propanic acid, synthesized using 3-(3,4-dimethoxyphenyl)propenic acid chloride and substituted amines, exhibited potential in increasing indices in roosters and showed anthelmintic activity against Nippostrongylus brasiliensis, though they were not effective as antibacterials or mutagenic in Ames tests (Nováček et al., 1990).

  • Synthesis of Tetrahydro-2-Benzazepines : 3-(3,4-Dimethoxyphenyl)-propylamine was used for N-acylation with aralkanecarboxylic acid chlorides, leading to the synthesis of 1-aralkyl-dihydro-2-benzazepines, which have potential applications in chemical synthesis (Berney & Jauner, 1976).

  • Smooth Muscle Relaxant Activity : As isoquinoline precursors, certain N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides demonstrated smooth muscle relaxant activities, suggesting therapeutic potential in this area (Milusheva et al., 2022).

  • Crystal and Molecular Structures : The crystal structure of 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine, a derivative of 3-(3,4-Dimethoxyphenyl)propan-1-amine, was analyzed, revealing its potential analgesic activity due to the cycloaliphatic amine part (Tarimci et al., 2003).

  • Co-crystal Studies : Studies on co-crystals involving 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile revealed insights into molecular structures useful in pharmaceutical research (Asiri et al., 2011).

  • Application as a Chiral Auxiliary : 1-(2,5-Dimethoxyphenyl)ethylamine, a related compound, was effective as a chiral auxiliary for diastereoselective alkylation, showing the potential for stereochemical control in organic synthesis (Kohara et al., 1999).

  • Ligands for Metal Ions : N3O3 amine phenols, including derivatives of 3-(3,4-Dimethoxyphenyl)propan-1-amine, were investigated for their potential as ligands for group 13 metal ions, contributing to coordination chemistry (Liu et al., 1993).

  • Urine Analysis in Schizophrenia : A study explored the presence of 3,4-Dimethoxyphenylethylamine, a structurally related compound, in the urine of schizophrenic patients, indicating potential biomarker applications in psychiatric disorders (Takesada et al., 1963).

Safety And Hazards

The safety information for “3-(3,4-Dimethoxyphenyl)propan-1-amine” includes several hazard statements: H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8H,3-4,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYQSKUMIFPNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367671
Record name 3-(3,4-dimethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)propan-1-amine

CAS RN

14773-42-3
Record name 3,4-Dimethoxybenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14773-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-dimethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-Dimethoxy-phenyl)propylamine
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Synthesis routes and methods I

Procedure details

A solution of 3-(3,4-dimethoxy-phenyl)--propionamide (11.09 g, 53.00 mmol) in anhydrous THF (400 ml) was slowly added to a stirred, ice-cooled suspension of LiAlH4 (4.02 g, 106.00 mmol) in anhydrous THF (170 ml). Upon completion of the addition, the mixture was stirred at reflux for 2 h. After cooling to 0° C., H2O (5 ml) and NaOH 1N (5 ml) were added dropwise to decompose the excess of hydride. The suspension was then filtered and the residue after evaporation was partitioned between H2O (40 ml) and CH2Cl2 (100 ml). The organic layer was washed with saturated aqueous NaHCO3 and brine, dried over anhydrous MgSO4, and concentrated under reduced pressure to give the crude amine (7.00 g, 35.84 mmol, 68%) as a yellow oil.
Quantity
11.09 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Yield
68%

Synthesis routes and methods II

Procedure details

3,4-Dimethoxycinnamonitrile (5 g) was dissolved in a mixture of EtOH (100 mL) and conc. HCl (10 mL) and hydrogenated with 10% Pd/C (wet, Degussa Type E101, Aldrich) at 65 psi on a Pan shaker for 70 h. The reaction mixture was filtered over Celite and the filtrate was concentrated to remove most of the EtOH. The residue was extracted twice with Et2O (discarded) and then cooled with ice and made strongly basic with 10 M aq. NaOH solution. The basic aqueous layer was extracted with Et2O and the organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 3-(3,4-dimethoxyphenyl)propylamine (5.07 g) as a pale yellow oil. 1H-NMR (300 MHz, CDCl3): δ=6.68-6.78 (m, 3H), 3.83 (s, 3H, OMe), 3.82 (s, 3H, OMe), 2.70 (t, J=7.0 Hz, 2H), 2.58 (t, J=7.2 Hz, 2H), 1.70-1.75 (m, 2H), 1.17 (broad s, 2H, NH2).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dimethoxyphenyl)propan-1-amine
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)propan-1-amine
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Reactant of Route 5
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Reactant of Route 6
3-(3,4-Dimethoxyphenyl)propan-1-amine

Citations

For This Compound
2
Citations
D Ruijten, T Narmon, H De Weer… - …, 2022 - Wiley Online Library
Upcoming biorefineries, such as lignin‐first provide renewable aromatics containing unique aliphatic alcohols. In this context, a Cu‐ZrO 2 catalyzed hydrogen borrowing approach was …
B de Carne-Carnavalet, C Meyer, J Cossy… - The Journal of …, 2013 - ACS Publications
A variety of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones have been prepared from 2-iodocyclopropanecarboxamides by a three-step sequence involving a copper-free Sonogashira …
Number of citations: 12 pubs.acs.org

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